molecular formula C9H5BrClNO B1443996 6-Bromo-8-chloro-1,2-dihydroquinolin-2-one CAS No. 1341717-31-4

6-Bromo-8-chloro-1,2-dihydroquinolin-2-one

Cat. No.: B1443996
CAS No.: 1341717-31-4
M. Wt: 258.5 g/mol
InChI Key: RJIPPGGSXPKBAB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-8-chloro-1,2-dihydroquinolin-2-one typically involves the bromination and chlorination of quinolin-2-one derivatives. One common method includes the reaction of 6-bromoquinolin-2-one with a chlorinating agent under controlled conditions . The reaction is usually carried out in the presence of a solvent such as dichloromethane or chloroform, and the temperature is maintained at room temperature to avoid decomposition of the product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product . The compound is then purified using techniques such as recrystallization or chromatography.

Comparison with Similar Compounds

Comparison: 6-Bromo-8-chloro-1,2-dihydroquinolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit higher potency in certain biological assays and offer different reactivity in synthetic applications .

Biological Activity

6-Bromo-8-chloro-1,2-dihydroquinolin-2-one is a synthetic compound with the molecular formula C10H7BrClNO and a molecular weight of 272.5 g/mol. This compound is notable for its bicyclic structure, which incorporates both bromine and chlorine substituents, contributing to its unique chemical properties. It has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for this compound against certain pathogens have been reported to be as low as 5.4 μg/mL, indicating potent activity.

Pathogen MIC (μg/mL)
Staphylococcus aureus5.4
Staphylococcus albus6.4

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated that it exhibits cytotoxic effects against various cancer cell lines, including murine leukemia P-388 cells, with an IC50 value of approximately 2.56 μg/mL . This suggests that it may serve as a lead compound in the development of new anticancer therapies.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It is known to inhibit certain enzymes and proteins involved in critical cellular processes, which may contribute to its antimicrobial and anticancer effects.

Study on Antimicrobial Efficacy

A recent study focused on the antimicrobial efficacy of this compound against multidrug-resistant strains of bacteria. The results indicated that the compound effectively reduced bacterial viability in a concentration-dependent manner.

Anticancer Evaluation

In another investigation, the compound was tested against various cancer cell lines using MTT assays to assess cell viability. The findings revealed that treatment with this compound led to significant reductions in cell proliferation, particularly in breast cancer (MCF-7) and leukemia cell lines.

Comparison with Similar Compounds

The unique substitution pattern of this compound differentiates it from other quinoline derivatives. For instance:

Compound Name Molecular Formula Key Features
6-Bromo-7-chloro-3,4-dihydroquinolin-2-oneC9H7BrClNODifferent positioning of halogens
6-Bromo-8-fluoroquinolin-2-oneC10H7BrFNOFluorine substitution instead of chlorine
6-Bromo-8-methylquinolin-2-oneC11H10BrNMethyl group addition

These comparisons highlight how variations in substitution can influence biological activity and pharmacological profiles.

Properties

IUPAC Name

6-bromo-8-chloro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClNO/c10-6-3-5-1-2-8(13)12-9(5)7(11)4-6/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJIPPGGSXPKBAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC2=C(C=C(C=C21)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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